molecular formula C12H16N2O B2415352 4-Phenethylpiperazin-2-one CAS No. 23099-72-1

4-Phenethylpiperazin-2-one

Cat. No.: B2415352
CAS No.: 23099-72-1
M. Wt: 204.273
InChI Key: HZMCBPBRQHSZMM-UHFFFAOYSA-N
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Description

4-Phenethylpiperazin-2-one is a chemical compound that belongs to the piperazine family. It has the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperazine ring substituted with a phenethyl group at the 4-position and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenethylpiperazin-2-one can be synthesized via various methods. One common synthetic route involves the Jocic-type reaction with N-substituted diamines . Another method includes a cascade double nucleophilic substitution utilizing chloro allenylamide, primary amine, and aryl iodide . The reaction conditions typically involve the use of solvents like acetic acid and DMF, and reagents such as trichloroacetic acid and sodium trichloroacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trichloroacetic acid, sodium trichloroacetate, and primary amines. Reaction conditions often involve temperatures ranging from 0°C to room temperature and the use of solvents like DMF and acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions result in various substituted piperazinones .

Mechanism of Action

The mechanism of action of 4-Phenethylpiperazin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context . The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenethylpiperazin-2-one include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenethyl group at the 4-position and the carbonyl group at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

4-Phenethylpiperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of analgesic properties and receptor interactions. This article compiles relevant findings from diverse sources, highlighting its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a phenethyl group. The synthesis typically involves the reaction of piperazine derivatives with phenethyl halides or through cyclization methods involving appropriate precursors.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic properties. For instance, studies on fentanyl-related compounds show that modifications in the piperazine structure can enhance analgesic potency. Fentanyl itself, a potent opioid, has an analgesic potency approximately 300 times greater than morphine, with derivatives showing even higher efficacy depending on structural variations .

Table 1: Analgesic Potency Comparison

CompoundED50 (mg/kg)Comparison to Morphine
Fentanyl0.002300 times more potent
This compoundTBDTBD

Receptor Affinity

This compound exhibits affinity for multiple opioid receptors, particularly the μ-opioid receptor (MOR). Studies have shown that while these compounds are highly selective for MOR, they may also interact with δ and κ receptors, although to a lesser extent. This receptor profile is crucial for understanding the potential side effects and therapeutic applications of these compounds .

Case Studies and Research Findings

  • Fentanyl Derivatives : A study highlighted the synthesis of various piperidine derivatives with phenethyl substitutions that demonstrated enhanced μ-receptor affinity and analgesic activity. These findings suggest that similar modifications in this compound could lead to novel analgesics .
  • Biotransformation Studies : Research into the metabolic pathways of fentanyl derivatives revealed that oxidative dealkylation is a significant route of metabolism in vivo, producing active metabolites such as norfentanyl. Understanding these pathways is essential for predicting the pharmacokinetics of this compound and its derivatives .
  • Comparative Analyses : In comparative studies, various derivatives of piperazine were synthesized and tested for their biological activity. Some derivatives showed promising results with lower IC50 values compared to traditional opioids, indicating potential for development as new analgesics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Phenethylpiperazin-2-one derivatives, and what key steps ensure successful synthesis?

Synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclization. For example:

  • Reaction conditions : Refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography (silica gel, 1:2 v/v petroleum ether–diethyl ether) or recrystallization to isolate high-purity products .
  • Key intermediates : Substituents like phenethyl groups are introduced via alkylation or acylation reactions, requiring precise stoichiometric ratios .

Q. How is the molecular structure of this compound derivatives confirmed experimentally?

Structural confirmation relies on spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Distinct signals for carbonyl groups (δ ~167 ppm in 13C^{13}\text{C} NMR) and aromatic protons (δ ~7.2–8.5 ppm in 1H^{1}\text{H} NMR) .
  • HRMS : Accurate mass measurements (e.g., [M+H]+^+ at m/z 395.23166) validate molecular formulas .
  • InChI/SMILES : Canonical identifiers (e.g., C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3) provide unambiguous structural representations .

Q. What analytical techniques are critical for assessing the purity of synthesized derivatives?

  • Thin-layer chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane .
  • High-performance liquid chromatography (HPLC) : Quantifies impurities (<1% for pharmacological studies) .
  • Melting point analysis : Sharp ranges (e.g., 96–98°C) indicate crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions in sensitive steps (e.g., acylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine ring functionalization .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

Q. How do researchers address contradictions in spectral data during structural elucidation?

  • Isomer differentiation : NOESY NMR or X-ray crystallography resolves stereochemical ambiguities (e.g., cis vs. trans substituents) .
  • Impurity profiling : LC-MS identifies byproducts (e.g., oxidation or hydrolysis derivatives) that distort spectral interpretations .
  • Computational validation : DFT calculations predict 13C^{13}\text{C} NMR shifts to cross-verify experimental data .

Q. What strategies enhance the solubility of this compound derivatives for pharmacological assays?

  • Protonation of piperazine : Adjusting pH to form water-soluble salts (e.g., hydrochloride salts) .
  • PEGylation : Introducing polyethylene glycol (PEG) side chains via esterification .
  • Co-solvent systems : Using DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

Q. How do substituents on the piperazine ring influence biological activity?

  • Electron-withdrawing groups (e.g., nitro or fluoro): Enhance receptor binding affinity by increasing electrophilicity .
  • Bulkier substituents (e.g., benzyl or naphthyl): Improve metabolic stability but may reduce blood-brain barrier permeability .
  • Hydrogen-bond donors (e.g., hydroxyl groups): Facilitate interactions with target enzymes (e.g., kinases) .

Q. Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates in synthesis?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
  • Purge solvents with inert gases (argon/nitrogen) before refluxing .

Q. How to design stability studies for this compound derivatives under physiological conditions?

  • Accelerated degradation : Expose compounds to pH 1–9 buffers (37°C) and monitor via HPLC .
  • Light sensitivity : Conduct ICH-compliant photostability tests using UV-Vis irradiation .

Properties

IUPAC Name

4-(2-phenylethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMCBPBRQHSZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of (2-bromoethyl)benzene (4.10 mL, 30.0 mmol), piperazin-2-one (3.00 g, 30.0 mmol) and K2CO3 (4.90 g, 36.0 mmol) in DMSO (60.0 mL) was stirred at 80° C. for 5 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was then washed with water (200 mL) and extracted with methylene chloride (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The result yellow solid was then dissolved in 1 N HCl (120 mL) and washed with methylene chloride. The aqueous layer was separated, basified with 6 N NaOH, and extracted with methylene chloride (3×). The combined organic layers were dried over MgSO4, filtered, and concentrated. The residue was titrated with hexanes and filtered. The filtered solid was dried under reduced pressure to give the title compound (4.50 g, 74%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 7.31-7.28 (m, 2H), 7.23-7.19 (m, 3H), 6.17 (brs, 1H), 3.40-3.37 (m, 2H), 3.23 (s, 2H), 2.83-2.79 (m, 2H), 2.73-2.67 (m, 4H).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

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